molecular formula C20H22BrNO4 B2988213 4-((1-(3-(2-bromophenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798640-16-0

4-((1-(3-(2-bromophenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

カタログ番号: B2988213
CAS番号: 1798640-16-0
分子量: 420.303
InChIキー: OIAQZBPNOUYJJB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((1-(3-(2-Bromophenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound featuring a pyran-2-one core substituted with a methyl group at position 6 and a piperidin-4-yloxy moiety at position 2. The piperidine ring is further functionalized with a 3-(2-bromophenyl)propanoyl group. This structure combines a heterocyclic system (pyran-2-one) with a substituted piperidine, a design common in medicinal chemistry for modulating pharmacokinetic properties and target binding .

生物活性

The compound 4-((1-(3-(2-bromophenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one , also known by its CAS number 1798640-16-0, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and the mechanisms through which it may exert its effects.

Molecular Characteristics

PropertyValue
Chemical Name This compound
CAS Number 1798640-16-0
Molecular Formula C20_{20}H22_{22}BrN O4_{4}
Molecular Weight 420.297 g/mol

The structure features a piperidine ring, a bromophenyl group, and a pyranone moiety, suggesting potential interactions with various biological targets.

The biological activity of this compound is hypothesized to be mediated through its interaction with specific molecular targets, including enzymes and receptors. The bromophenyl group may facilitate hydrophobic interactions with protein targets, while the piperidine moiety can influence the compound's pharmacological profile.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds with piperidine and pyranone structures have shown moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE), which is significant for treating conditions like Alzheimer's disease. Studies have demonstrated that related compounds exhibit strong AChE inhibitory activity .
  • Anti-inflammatory Properties : Similar derivatives have been explored for their anti-inflammatory effects, potentially through modulation of inflammatory pathways .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antibacterial efficacy of several piperidine derivatives against multiple bacterial strains. The results indicated that compounds similar to the target compound exhibited varying degrees of effectiveness, with some achieving MIC values as low as 15.62 µg/mL .
  • Enzyme Inhibition Studies : In vitro studies have shown that compounds containing the piperidine nucleus can significantly inhibit urease activity, which is crucial for managing conditions like urinary tract infections .
  • Docking Studies : Computational docking studies have been employed to predict the interaction of this compound with various proteins, suggesting a potential binding affinity that could be further explored in drug development .

Q & A

Q. Basic: What are the common synthetic routes for this compound, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Coupling of piperidine and pyran-2-one moieties : A nucleophilic substitution reaction under basic conditions (e.g., NaOH in dichloromethane) facilitates the formation of the ether linkage between the piperidin-4-yloxy group and the pyran-2-one scaffold .
  • Propanoyl group introduction : The 2-bromophenylpropanoyl moiety is often introduced via acyl chloride intermediates, requiring anhydrous conditions and catalysts like DMAP to enhance reactivity .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization is critical for isolating high-purity (>99%) products .
    Key factors affecting yield :
  • Temperature control during coupling (room temperature preferred to avoid side reactions).
  • Stoichiometric ratios of reagents (e.g., excess acyl chloride to drive completion).
  • Moisture-sensitive steps requiring inert atmospheres (argon/nitrogen) .

Q. Advanced: How can researchers optimize the coupling efficiency between the piperidinyloxy and pyran-2-one moieties?

Methodological Answer:
Optimization strategies include:

  • Activation of the hydroxyl group : Converting the piperidin-4-ol to a better-leaving group (e.g., mesylate or tosylate) improves nucleophilic displacement efficiency .
  • Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reaction kinetics by stabilizing transition states .
  • Catalytic additives : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) or Lewis acids (e.g., ZnCl₂) to accelerate ether bond formation .
  • Real-time monitoring : Employing TLC or HPLC to track reaction progress and terminate before byproduct formation .

Q. Basic: What spectroscopic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirms the presence of the 2-bromophenyl group (aromatic protons at δ 7.2–7.8 ppm), piperidine ring protons (δ 1.5–3.5 ppm), and pyran-2-one carbonyl (δ 165–170 ppm) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals and verifies connectivity between moieties .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns from bromine .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, though challenging due to the compound’s hygroscopicity .

Q. Advanced: What strategies resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardized assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time to minimize variability .
  • Metabolic stability testing : Evaluate compound stability in liver microsomes to account for differences in in vitro vs. in vivo efficacy .
  • Structural analogs as controls : Use compounds with known activity (e.g., pyran-2-one derivatives from Pharmacopeial Forum) to benchmark results and identify assay-specific artifacts .
  • Dose-response curves : Ensure IC₅₀/EC₅₀ values are derived from ≥3 independent replicates to validate reproducibility .

Q. Basic: What safety precautions are critical during synthesis and handling?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact with brominated intermediates .
  • Ventilation : Use fume hoods when handling volatile reagents (e.g., dichloromethane) or toxic byproducts (e.g., HBr gas) .
  • Waste disposal : Segregate halogenated waste (e.g., brominated byproducts) for specialized treatment to avoid environmental contamination .

Q. Advanced: How can computational modeling aid in understanding this compound’s mechanism of action?

Methodological Answer:

  • Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using software like AutoDock Vina, focusing on the pyran-2-one carbonyl and bromophenyl groups as key pharmacophores .
  • MD simulations : Assess conformational stability in biological membranes (e.g., lipid bilayer penetration) over 100+ ns trajectories .
  • QSAR models : Correlate substituent effects (e.g., methyl vs. ethyl groups on pyran-2-one) with activity data to guide structural modifications .

Q. Basic: How is the compound’s purity validated post-synthesis?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection at λ = 254 nm; purity ≥95% is acceptable for biological testing .
  • Elemental analysis : Validate C, H, N, and Br content within ±0.4% of theoretical values .
  • Melting point : Sharp melting range (e.g., 178–180°C) indicates crystalline homogeneity .

Q. Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Reaction exotherms : Use jacketed reactors with temperature control to manage heat generation during acylations .
  • Column chromatography limitations : Replace with recrystallization or centrifugal partition chromatography for large batches .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of critical intermediates .

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional attributes are best understood in the context of related molecules, as detailed below:

Structural Analogues with Piperidine and Aromatic Substitutions

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%) Spectral Data (Key Features)
Target Compound ~C23H25BrNO5 ~482.37 2-Bromophenyl, propanoyl, methylpyran-2-one N/A Expected IR: C=O (~1700 cm⁻¹)
4-((1-(3-(2-Ethoxyphenyl)propanoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one C22H27NO5 385.5 2-Ethoxyphenyl, propanoyl, methylpyran-2-one N/A SMILES: CCOc1ccccc1CCC(=O)N1CCC(Oc2cc(C)oc(=O)c2)CC1
N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) C23H25F3N4O2S 490.53 Trifluoromethylbenzamide, ethylthioureido 64.2 1H-NMR (CDCl3): δ 8.01 (s, 1H, NH), 7.75 (d, J=8.0 Hz, 2H)
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (16) C23H25N3O3 391.46 Oxazolo-pyridine, benzylpiperidine 88 IR: 1707 cm⁻¹ (C=O), 1603 cm⁻¹ (C=N); mp 136°C
3-Hydroxy-6-(hydroxymethyl)-2-(piperidin-1-ylmethyl)-4H-pyran-4-one C12H17NO4 239.27 Hydroxymethyl, piperidinylmethyl N/A CAS: 82647-26-5

Key Observations

Substituent Effects on Molecular Weight and Reactivity: The bromophenyl group in the target compound increases molecular weight compared to ethoxyphenyl (e.g., ~482.37 vs. 385.5 g/mol in ). Trifluoromethyl (8a, ) and sulfonyl (e.g., ’s compound with C15H16BrNO5S2 ) groups introduce polar functionalities, altering solubility and binding interactions.

Synthetic Efficiency :

  • Yields for piperidine-linked compounds vary widely. For example, compound 8a (64.2% yield) and 16 (88% yield ) highlight the impact of reaction conditions and substituent compatibility. The target compound’s synthesis likely requires optimized coupling steps, similar to methods in .

Spectral Signatures :

  • The pyran-2-one C=O stretch (~1700 cm⁻¹) is consistent across analogues (e.g., 16’s IR at 1707 cm⁻¹ ).
  • Aromatic protons in the bromophenyl group would exhibit distinct 1H-NMR shifts (e.g., deshielded signals near δ 7.5–8.0 ppm) compared to ethoxy (δ ~4.0 ppm for –OCH2–) or trifluoromethyl (δ ~7.8 ppm for CF3) groups .

Functional Group Diversity: Urea derivatives (14a, 14b ) and sulfonamides ( ) demonstrate the versatility of piperidine-based scaffolds. The target compound’s propanoyl group may confer metabolic stability compared to hydrolytically labile ureas.

Pharmacological Implications

  • Heterocyclic Cores : Pyran-2-one (target) vs. pyrimidin-4-one ( ) or oxazolo-pyridine (16 ) systems influence π-π stacking and hydrogen-bonding interactions with targets.
  • Piperidine Flexibility : The piperidine ring’s conformation (e.g., chair vs. boat) may modulate binding to enzymes or receptors, as seen in kinase inhibitors .

特性

IUPAC Name

4-[1-[3-(2-bromophenyl)propanoyl]piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO4/c1-14-12-17(13-20(24)25-14)26-16-8-10-22(11-9-16)19(23)7-6-15-4-2-3-5-18(15)21/h2-5,12-13,16H,6-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAQZBPNOUYJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CCC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。